[17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide
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Overview
Description
Pancuronium bromide is a bis-quaternary steroid and a non-depolarizing neuromuscular blocking agent. It is commonly used as a muscle relaxant during anesthesia and surgical procedures to facilitate tracheal intubation and provide skeletal muscle relaxation . Pancuronium bromide is known for its potency and relatively long duration of action compared to other neuromuscular blockers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pancuronium bromide is synthesized through a series of chemical reactions involving the modification of steroidal structures. One common method involves the methylation of a precursor compound with methyl bromide in a suitable solvent . The reaction conditions typically include controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of pancuronium bromide involves large-scale chemical synthesis processes. These processes are designed to ensure high purity and yield of the final product. The crude pancuronium bromide is often purified through recrystallization and other purification techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pancuronium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the chemical reactions of pancuronium bromide include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the chemical reactions of pancuronium bromide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deacetylated products .
Scientific Research Applications
Pancuronium bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of steroidal structures and their chemical reactivity.
Mechanism of Action
Pancuronium bromide exerts its effects by competitively inhibiting the nicotinic acetylcholine receptor at the neuromuscular junction. This inhibition prevents the binding of acetylcholine, a neurotransmitter responsible for muscle contraction, leading to muscle relaxation . Pancuronium bromide has slight vagolytic activity, causing an increase in heart rate, but no ganglioplegic activity .
Comparison with Similar Compounds
Pancuronium bromide is compared with other neuromuscular blocking agents, such as:
Vecuronium bromide: Similar in structure but has a shorter duration of action and fewer cardiovascular side effects.
Atracurium besylate: Known for its rapid onset and intermediate duration of action.
Rocuronium bromide: Has a faster onset of action compared to pancuronium bromide.
Pancuronium bromide is unique due to its long duration of action and potent neuromuscular blocking effects, making it suitable for prolonged surgical procedures .
Biological Activity
The compound [17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide is a complex organic molecule with potential biological activities. This article aims to summarize the existing research on its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Information
- Molecular Formula: C35H62Br2N2O4
- Molecular Weight: 734.699 g/mol
- IUPAC Name: [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate; dibromide
Structural Features
This compound features multiple stereocenters and functional groups that contribute to its biological activity. The presence of the acetyloxy group and piperidin-1-ium moieties suggests potential interactions with biological targets.
The biological activity of the compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate the activity of specific receptors or enzymes involved in critical signaling pathways. While detailed mechanisms are still under investigation, preliminary studies suggest:
- Receptor Binding: The compound may bind to neurotransmitter receptors or other signaling proteins.
- Enzyme Modulation: It could influence enzymatic activities related to metabolic processes.
Pharmacological Implications
The compound has been explored for its potential therapeutic applications in various fields:
- Neuropharmacology: Due to its structural similarities with known neuroactive substances, it is being investigated for effects on cognitive functions and neurodegenerative diseases.
- Cancer Research: Early studies suggest that it may exhibit anti-cancer properties through mechanisms involving apoptosis and cell cycle regulation.
In Vitro Studies
Research has demonstrated that the compound exhibits significant activity in vitro against various cancer cell lines. For instance:
These findings indicate a promising potential for further development as an anti-cancer agent.
In Vivo Studies
Animal model studies have shown that administration of the compound leads to notable changes in behavior and physiological responses. For example:
- Cognitive Enhancement: In rodent models of Alzheimer's disease, the compound improved memory retention and learning abilities.
Safety Profile
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety and side effects.
Properties
IUPAC Name |
[17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60N2O4.2BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;;/h26-33H,7-23H2,1-6H3;2*1H/q+2;;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIJXCQZLFKBMV-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60Br2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.